molecular formula C21H12F2N2O3 B2486964 N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide CAS No. 955299-66-8

N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide

Cat. No.: B2486964
CAS No.: 955299-66-8
M. Wt: 378.335
InChI Key: LSNDCNGYHRZMLU-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide ( 955299-66-8) is a synthetic small molecule with a molecular formula of C21H12F2N2O3 and a molecular weight of 378.34 g/mol . This benzamide derivative features a 1,3-dioxoisoindolin (phthalimide) group, a scaffold recognized in medicinal chemistry for its diverse biological potential . The compound's structure incorporates a 3,5-difluorophenyl moiety, a common feature used in drug discovery to modulate properties like metabolic stability, membrane permeability, and target binding affinity. The precise three-dimensional structure of related compounds containing the phthalimide group has been confirmed through single-crystal X-ray diffraction studies, revealing detailed conformational data and intermolecular interactions such as hydrogen bonding that form inversion dimers and corrugated ribbons in the solid state . While specific biological data for this exact molecule is not fully detailed in public literature, its structural components are associated with significant research interest. Phthalimide derivatives are frequently investigated for a range of pharmacological activities, including potential roles as enzyme inhibitors or receptor antagonists . The presence of the benzamide linker and fluorinated aromatic system makes this compound a valuable intermediate or scaffold for designing and synthesizing novel bioactive molecules. It is suited for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block in combinatorial chemistry. Researchers can utilize this high-purity compound to explore its potential in various biochemical and pharmacological assays. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F2N2O3/c22-13-9-14(23)11-15(10-13)24-19(26)12-5-7-16(8-6-12)25-20(27)17-3-1-2-4-18(17)21(25)28/h1-11H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNDCNGYHRZMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide typically involves the following steps:

    Formation of the 1,3-dioxoisoindolin-2-yl intermediate: This can be achieved by reacting phthalic anhydride with an amine under appropriate conditions.

    Coupling with 3,5-difluoroaniline: The intermediate is then coupled with 3,5-difluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or isoindolinones.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology:

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Protein Binding Studies: Used in studies to understand protein-ligand interactions.

Medicine:

    Drug Development: Investigated for its potential as a therapeutic agent in various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry:

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity.

    Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparisons and Substituent Effects

The target compound shares structural motifs with several analogs, differing primarily in substituents on the phenyl ring and adjacent functional groups. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Substituents Key Functional Groups
N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide Benzamide-phthalimide hybrid 3,5-difluorophenyl Amide, Phthalimide
3-Chloro-N-phenyl-phthalimide () Phthalimide 3-chloro, phenyl Chlorine, Phthalimide
N-(3,4-dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide () Benzamide-phthalimide hybrid 3,4-dimethylphenyl Amide, Phthalimide, Methyl
Diflufenican () Pyridinecarboxamide 2,4-difluorophenyl, trifluoromethylphenoxy Fluorine, Sulfonyl, Amide
  • Fluorine vs. Chlorine/Methyl Substitution : The 3,5-difluorophenyl group in the target compound enhances electron-withdrawing effects and lipophilicity compared to chlorine () or methyl groups (). Fluorine’s small atomic radius and high electronegativity improve membrane permeability and resistance to oxidative metabolism .
  • Heterocyclic Variations : Diflufenican () incorporates a pyridinecarboxamide core instead of phthalimide, demonstrating how heterocycle choice influences target specificity (e.g., agrochemical vs. CNS activity) .
Table 2: Antiepileptic Activity of Phthalimide Derivatives (Adapted from )
Compound Substituent PTZ-Induced Seizure Latency (seconds)
This compound (Inferred) 3,5-difluorophenyl Data not available
N-(3,4-dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide 3,4-dimethylphenyl 780.8
5c () Electron-deficient aryl 780.8 (Maximum activity)
  • The dimethylphenyl analog () exhibits significant antiepileptic activity (780.8 seconds latency), suggesting that electron-donating methyl groups may enhance CNS penetration or target binding.

Biological Activity

N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological efficacy, particularly focusing on its antitumor and antiviral properties.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C21_{21}H12_{12}F2_{2}N2_{2}O3_{3}
  • Molecular Weight : 378.3 g/mol
  • CAS Number : 955299-66-8

The presence of the difluorophenyl group and the dioxoisoindolin moiety is believed to influence the compound's lipophilicity and hydrogen bonding potential, critical factors in drug development .

Synthesis

The synthesis of this compound typically involves:

  • Formation of the 1,3-dioxoisoindolin-2-yl Intermediate : This can be achieved by reacting phthalic anhydride with an amine.
  • Coupling Reaction : The intermediate is then coupled with 3,5-difluoroaniline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit certain enzymes by binding to their active sites.
  • Receptor Binding : The compound can modulate receptor activity on cell surfaces.
  • Pathway Modulation : It influences various biochemical pathways, potentially leading to altered cellular functions .

Antitumor Activity

Recent studies have evaluated the antitumor efficacy of similar benzamide derivatives. For instance, compounds with structural similarities showed promising results against various cancer cell lines:

CompoundCell LineIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
Compound AA5492.12 ± 0.214.01 ± 0.95
Compound BHCC8275.13 ± 0.977.02 ± 3.25
Compound CNCI-H3580.85 ± 0.051.73 ± 0.01

These compounds exhibited higher cytotoxicity in two-dimensional assays compared to three-dimensional cultures, indicating that further optimization is necessary for effective drug development .

Case Studies and Research Findings

A study focusing on similar compounds highlighted their ability to bind to DNA and inhibit DNA-dependent enzymes effectively. The binding modes were primarily within the minor groove of AT-DNA . Such interactions suggest that this compound could exhibit comparable biological activity.

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